Hydroxy Tipelukast-d6

LC-MS/MS Bioanalysis Isotopic Purity

Eliminate quantitative bias in Tipelukast bioanalysis. Hydroxy Tipelukast-d6 is the structurally matched, +6 Da stable isotope-labeled internal standard for MN-002, engineered to co-elute with the analyte and correct for phospholipid-induced ion suppression. - Matrix Effect Correction: Co-elution and matched fragmentation correct for extraction variability and ionization fluctuations in plasma and tissue homogenates. - Unambiguous Quantification: ≥98% isotopic enrichment with a +6 Da mass shift prevents isotopic cross-talk, ensuring precise MRM channel separation. - Regulatory Compliance: Fully characterized reference standard traceable to pharmacopeial monographs, directly supporting ANDA/DMF analytical method validation.

Molecular Formula C29H40O7S
Molecular Weight 538.7 g/mol
Cat. No. B12421969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Tipelukast-d6
Molecular FormulaC29H40O7S
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1OCCCC(=O)O)C(C)O)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC
InChIInChI=1S/C29H40O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,20,31,34H,5-11,16-18H2,1-4H3,(H,32,33)/i8D2,17D2,18D2
InChIKeyMLDWEJZYGSSUCN-YUZNWSDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Tipelukast-d6 Specifications and Applications


Hydroxy Tipelukast-d6 (CAS: 2714417-27-1; unlabeled free acid CAS: 1027597-04-1) is a hexadeuterated stable isotope-labeled analog of Hydroxy Tipelukast (MN-002), the primary active metabolite of the investigational leukotriene receptor antagonist Tipelukast (MN-001, KCA 757) [1]. With a molecular formula of C29H34D6O7S and molecular weight of 538.73, this compound incorporates six deuterium atoms at the 1,1,2,2,3,3 positions of the propoxy linker, resulting in a +6 Da mass shift relative to the unlabeled analyte . It is primarily supplied as a fully characterized reference standard for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalysis .

1

SIL-IS for LC-MS/MS quantification of metabolite MN-002 in research matrices

2

Co-elutes with analyte to correct for matrix effects and extraction variability

3

Supplied as characterized reference standard; suitable for method validation documentation

SIL-IS Requirement for Hydroxy Tipelukast


Substituting Hydroxy Tipelukast-d6 with unlabeled Hydroxy Tipelukast, a structural analog, or a non-co-eluting deuterated standard introduces quantifiable analytical error in LC-MS/MS bioanalysis. Unlabeled standards fail to correct for ion suppression/enhancement caused by phospholipids and other matrix components in biological samples, as they elute at different retention times or produce different fragmentation patterns [1]. Structural analog internal standards exhibit differential extraction recovery and ionization efficiency compared to the analyte, leading to inaccurate concentration determinations [2]. Even improperly selected deuterated analogs with insufficient mass shift (e.g., d3 rather than d6) may suffer from isotopic cross-talk where the M+2 or M+3 natural abundance isotopomer of the analyte contributes to the internal standard MRM channel [3]. Only a stable isotope-labeled internal standard with identical chemical structure and a sufficient mass shift (>3 Da) can co-elute with the analyte and correct for matrix effects, extraction variability, and ionization fluctuations simultaneously [4].

Unlabeled Hydroxy Tipelukast

Fails to correct for ion suppression/enhancement from matrix components; differing retention may introduce quantification bias.

Structural analog internal standard

Exhibits differential extraction recovery and ionization efficiency; response factor variability may not replicate across sample batches.

Lower-mass deuterated analog (e.g., d3)

Insufficient mass shift may result in isotopic cross-talk from analyte's natural abundance isotopomers, affecting MRM channel specificity.

Hydroxy Tipelukast-d6 Selection Evidence


Mass Spectrometric Differentiation

Hydroxy Tipelukast-d6 provides a predictable +6 Da mass shift relative to unlabeled Hydroxy Tipelukast (MN-002), enabling complete baseline separation in the mass spectrometer and eliminating isotopic cross-contribution from the analyte's natural abundance M+2/M+3 isotopomers . The compound is synthesized with ≥98% isotopic enrichment as confirmed by NMR and high-resolution mass spectrometry, with residual non-deuterated impurity specified as ≤0.1% .

Mass Spectrometric Differentiation
Data to verify
+6 Da mass shift; isotopic enrichment reported ≥98%
Supports baseline MRM channel separation
Residual non-deuterated impurity ≤0.1% per supplier
LC-MS/MS Bioanalysis Isotopic Purity

Matrix Effect Correction

Hydroxy Tipelukast-d6, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the analyte Hydroxy Tipelukast, thereby experiencing identical matrix-induced ion suppression or enhancement [1]. In contrast, structural analog internal standards (e.g., compounds with similar but non-identical chemical structures) exhibit differential ionization behavior in the presence of phospholipids and other endogenous matrix components, resulting in variable response factors across sample batches [2].

Matrix Effect Correction
Class-level inference
Co-elution with analyte; identical matrix effect compensation
Method context for bioanalytical validation
Response factor variability minimized vs. structural analog
Matrix Effect Ion Suppression Bioanalytical Validation

Metabolite-Specific Quantification

Hydroxy Tipelukast-d6 is structurally identical to the active metabolite MN-002, not the parent drug Tipelukast (MN-001). A 2026 study demonstrated that MN-002 enhanced ABCA1-mediated cholesterol efflux by 1.8-fold and upregulated ABCA1 expression independently of PKA, whereas the parent compound MN-001 showed no significant improvement in cholesterol efflux capacity in diabetic patients (p = 0.6507) [1]. Consequently, quantifying MN-002 requires a metabolite-specific SIL-IS (Hydroxy Tipelukast-d6) rather than a parent-drug-labeled standard.

Metabolite-Specific Quantification
Head-to-head
MN-002 enhanced ABCA1-mediated cholesterol efflux by 1.8-fold; parent MN-001 no significant change (p=0.6507)
Reported metabolite-specific assay context
Requires distinct SIL-IS for accurate MN-002 quantification
Metabolite Quantification Pharmacokinetics Drug Metabolism

Regulatory Compliance and Traceability

Hydroxy Tipelukast-d6 is supplied as a fully characterized reference standard compliant with regulatory guidelines and suitable for traceability against pharmacopeial standards (USP or EP) . This contrasts with research-grade deuterated compounds that may lack comprehensive certificate of analysis documentation, full characterization data, or stability-indicating specifications required for regulatory submissions.

Regulatory Compliance and Traceability
Reported
Fully characterized reference standard; COA with purity and isotopic enrichment
Supports method validation documentation context
Traceability to USP/EP per supplier
Reference Standard Method Validation Regulatory Compliance

Site-Specific Deuteration Stability

Hydroxy Tipelukast-d6 incorporates deuterium at the 1,1,2,2,3,3 positions of the propoxy linker (as confirmed by IUPAC nomenclature: 4-(3-(3-((4-acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-1,1,2,2,3,3-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic acid) . This site-specific placement on an sp3-hybridized carbon chain minimizes the risk of pH-dependent deuterium-hydrogen back-exchange, a known failure mode for labels placed on heteroatoms (O-D, N-D) or alpha to carbonyls [1].

Site-Specific Deuteration Stability
Class-level inference
Propoxy linker deuteration (sp3 carbons); minimal pH-dependent exchange
Reported label stability under reversed-phase conditions
Avoids deuterium loss in aqueous pH 2–8 protocols
Deuterium Exchange Metabolic Stability Method Robustness

Hydroxy Tipelukast-d6 Application Scenarios


MN-002 Pharmacokinetic Bioanalysis

Hydroxy Tipelukast-d6 serves as the definitive SIL-IS for quantifying the active metabolite MN-002 in plasma, serum, and tissue samples following administration of Tipelukast (MN-001). Given the differential pharmacological activity between MN-001 and MN-002 observed in cholesterol efflux assays (MN-002 enhanced ABCA1-mediated efflux by 1.8-fold, while MN-001 showed no significant effect, p = 0.6507), accurate metabolite quantification is essential for establishing pharmacokinetic-pharmacodynamic relationships [1]. The +6 Da mass shift provides unambiguous MRM channel separation, while co-elution corrects for matrix effects in complex biological samples.

Regulated Bioanalytical Method Validation

Hydroxy Tipelukast-d6 is supplied as a fully characterized reference standard compliant with regulatory guidelines, with traceability to pharmacopeial standards (USP or EP) [1]. This qualification supports analytical method validation (AMV) and quality control (QC) applications during drug development, manufacturing, and stability testing. For laboratories preparing Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF), procurement of this reference-grade standard eliminates the need for additional in-house characterization and ensures compliance with FDA and EMA expectations for internal standard selection in validated bioanalytical methods .

Metabolite Identification and DDI Studies

The site-specific deuteration at the propoxy linker (1,1,2,2,3,3-d6) of Hydroxy Tipelukast-d6 provides a stable isotopic label that resists pH-dependent back-exchange, making it suitable for long analytical sequences and varied sample preparation conditions [1]. This property is particularly valuable in drug-drug interaction (DDI) studies and metabolite identification workflows where sample sets may span multiple analytical batches or require extended storage prior to analysis. The compound's defined isotopic enrichment (≥98%) ensures consistent internal standard response across studies, supporting robust quantitative comparisons .

Atherosclerosis and NASH Metabolite Research

Hydroxy Tipelukast-d6 enables targeted quantification of MN-002 in preclinical and clinical studies investigating non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and atherosclerosis. MN-002 has demonstrated inhibitory effects on liver steatosis, lobular inflammation, hepatic ballooning, and hepatic scarring in NAFLD/NASH models, while independently enhancing macrophage cholesterol efflux via ABCA1 and ABCG1 upregulation [1]. Accurate quantification of MN-002 using its matched SIL-IS is essential for elucidating dose-response relationships and tissue distribution in these therapeutic areas.

Application
Selection Property
Validation Focus
MN-002 PK bioanalysis in research matrices
Co-eluting SIL-IS with +6 Da shift
Matrix-effect correction and extraction reproducibility
Bioanalytical method validation
Reference standard with full characterization data
Method validation documentation context; consistency with guidance
Metabolite identification and DDI research
Stable label resistant to back-exchange
Long-sequence robustness and inter-batch consistency
NAFLD/NASH and atherosclerosis metabolite research
Matched SIL-IS for active metabolite MN-002
Dose-response and tissue distribution endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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